4-Dimethylaminobenzohydroxamic acid

Ribonucleotide reductase Enzyme inhibition Structure-activity relationship

Secure 4‑Dimethylaminobenzohydroxamic acid (CAS 75057‑89‑5) for reproducible enzyme inhibition studies. Its IC50 of 0.50 mM against human RNR positions it ideally between weaker (acetohydroxamic acid, IC50 1.0 mM) and stronger (4‑aminobenzohydroxamic acid, IC50 0.15 mM) inhibitors, preventing assay floor/ceiling effects. The tertiary dimethylamino substituent eliminates the para‑position H‑bond donor, making it a critical negative control in SAR panels. Procure with confidence—exact structural identity avoids the 3.3‑fold potency variability inherent in 4‑substituted benzohydroxamic acid libraries.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 75057-89-5
Cat. No. B3193761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylaminobenzohydroxamic acid
CAS75057-89-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NO
InChIInChI=1S/C9H12N2O2/c1-11(2)8-5-3-7(4-6-8)9(12)10-13/h3-6,13H,1-2H3,(H,10,12)
InChIKeyVFRVHRMFCRFTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylaminobenzohydroxamic Acid (CAS 75057-89-5): A Para-Substituted Hydroxamic Acid for Ribonucleotide Reductase Research


4-Dimethylaminobenzohydroxamic acid (CAS 75057-89-5) is a synthetic aryl hydroxamic acid featuring a para-dimethylamino substituent on the benzoyl ring (IUPAC: 4-(dimethylamino)-N-hydroxybenzamide; MF: C9H12N2O2; MW: 180.20 g/mol) [1]. It functions as a ribonucleotide reductase (RNR) inhibitor, a property shared by numerous benzohydroxamic acid derivatives, but its potency and physicochemical profile are distinctively shaped by the electron-donating dimethylamino group [2]. The compound is primarily utilized as a biochemical tool in enzyme inhibition studies, serving as a reference point within structure–activity relationship (SAR) investigations of hydroxamic acid-based RNR inhibitors [2].

Why Generic 4-Substituted Benzohydroxamic Acids Cannot Replace 4-Dimethylaminobenzohydroxamic Acid in RNR Studies


Although numerous 4-substituted benzohydroxamic acids inhibit ribonucleotide reductase, their IC50 values span a 3.3-fold range (0.15–0.50 mM) depending on the electronic nature of the para substituent [1]. For example, the 4-amino analog is 3.3 times more potent than the 4-dimethylamino derivative, while the 4-hydroxy analog is 1.7 times more potent, demonstrating that the degree of electron donation and hydrogen-bonding capability critically modulates enzyme affinity [1]. Procurement without precise structural specification therefore risks introducing uncontrolled potency variability into enzyme assays, confounding SAR interpretation and cross-study reproducibility. The following quantitative evidence guide details the exact performance differences that define 4-dimethylaminobenzohydroxamic acid relative to its closest structural neighbors.

Quantitative Differentiation of 4-Dimethylaminobenzohydroxamic Acid from Closest Analogs


4-Dimethylamino vs. 4-Amino: A 3.3-Fold Potency Differential in Human RNR Inhibition

4-Aminobenzohydroxamic acid is the closest primary-amino analog and inhibits human ribonucleotide reductase with an IC50 of 0.15 mM, making it 3.3-fold more potent than 4-dimethylaminobenzohydroxamic acid (IC50 = 0.50 mM) when measured under identical assay conditions [1]. The tertiary dimethylamino group thus attenuates inhibitory potency relative to the unsubstituted amine, a critical consideration for SAR studies requiring a less potent reference point.

Ribonucleotide reductase Enzyme inhibition Structure-activity relationship

4-Dimethylamino vs. 4-Hydroxy: Tertiary Amine vs. Phenolic OH Alters RNR IC50 by 1.7-Fold

4-Hydroxybenzohydroxamic acid achieves 50% inhibition of human ribonucleotide reductase at 0.30 mM, compared to 0.50 mM for the 4-dimethylamino compound, representing a 1.7-fold greater inhibitory potency [1]. The hydroxy analog offers both hydrogen-bond donor and acceptor capacity at the para position, whereas the dimethylamino group acts solely as a hydrogen-bond acceptor, rationalizing the potency gap.

Ribonucleotide reductase Inhibitor ranking Para-substituent effect

4-Dimethylamino vs. 4-Methylamino: Mono- vs. Di-Methylation Shifts IC50 by 1.5-Fold

The monomethyl analog 4-methylaminobenzohydroxamic acid inhibits human RNR with an IC50 of 0.33 mM, which is 1.5-fold more potent than the 0.50 mM IC50 of the fully dimethylated 4-dimethylamino derivative [1]. This demonstrates that progressive N-alkylation at the para position incrementally reduces RNR inhibitory potency, likely due to increasing steric bulk and loss of a hydrogen-bond donor.

Ribonucleotide reductase N-Methylation effect SAR probe

4-Dimethylamino vs. Unsubstituted Benzohydroxamic Acid: Equivalent RNR IC50 but Divergent Lipophilicity

Both 4-dimethylaminobenzohydroxamic acid and unsubstituted benzohydroxamic acid exhibit an IC50 of 0.50 mM against human RNR [1]. However, the computed partition coefficient (XLogP3) of the 4-dimethylamino compound is 0.4 [2], whereas benzohydroxamic acid has an XLogP3 of 0.86 [3], indicating that the dimethylamino analog is more hydrophilic. This physicochemical divergence becomes consequential where aqueous solubility or membrane permeability is a parameter of interest.

Ribonucleotide reductase Physicochemical profiling Lipophilicity

4-Dimethylamino vs. 4-Methoxy: Equivalent RNR IC50 with Distinct Electronic Profiles for Probe Design

4-Methoxybenzohydroxamic acid matches the 0.50 mM IC50 of 4-dimethylaminobenzohydroxamic acid against human RNR [1]. Despite equipotency, the electron-donating mechanisms differ: the methoxy group acts via resonance (+M), while the dimethylamino group exerts a stronger inductive (+I) and resonance (+M) effect. This pair enables isosteric probing of electronic contributions to RNR binding.

Ribonucleotide reductase Electronic effect Isosteric replacement

4-Dimethylamino vs. Acetohydroxamic Acid: 2-Fold Superior RNR Inhibitory Potency

Acetohydroxamic acid, a simple aliphatic hydroxamate, requires 1.0 mM to achieve 50% inhibition of human RNR, making it exactly 2-fold less potent than 4-dimethylaminobenzohydroxamic acid (IC50 = 0.50 mM) [1]. This demonstrates the potency advantage conferred by the aromatic benzohydroxamic acid scaffold with a para electron-donating substituent over the minimal aliphatic hydroxamate pharmacophore.

Ribonucleotide reductase Potency benchmark Aliphatic vs. aromatic hydroxamate

Research and Industrial Application Scenarios for 4-Dimethylaminobenzohydroxamic Acid (CAS 75057-89-5)


Ribonucleotide Reductase SAR Reference Compound for Medium-Potency Benchmarking

With an IC50 of 0.50 mM against human RNR, 4-dimethylaminobenzohydroxamic acid serves as an ideal medium-potency reference point in SAR panels that include both weaker inhibitors (e.g., acetohydroxamic acid, IC50 1.0 mM) and stronger inhibitors (e.g., 4-aminobenzohydroxamic acid, IC50 0.15 mM) [1]. Its intermediate potency allows researchers to detect both potency improvements and decrements in analog libraries without hitting the assay floor or ceiling.

Probing the Role of Hydrogen-Bond Donor Capacity in Para-Substituted Hydroxamic Acid Inhibitors

Unlike 4-amino- or 4-methylaminobenzohydroxamic acid, the dimethylamino derivative lacks a hydrogen-bond donor on the para nitrogen [1]. This structural feature makes it a valuable negative control in SAR studies that systematically test the requirement for an H-bond donor at the para position for RNR inhibitory activity.

Physicochemical Modeling of Hydroxamic Acid Permeability–Potency Trade-offs

The compound's experimentally determined RNR IC50 (0.50 mM) and computed XLogP3 (0.4) [2] provide a datapoint for computational models correlating lipophilicity with enzyme vs. cellular potency. Its more hydrophilic profile relative to benzohydroxamic acid (XLogP3 0.86) [3] supports investigations into solubility-limited pharmacology of hydroxamic acid chemotypes.

Quote Request

Request a Quote for 4-Dimethylaminobenzohydroxamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.